eeyarestatin I

Vue d'ensemble

Description

L’Eeyarestatine I (EerI) est un inhibiteur de la dégradation des protéines associées au réticulum endoplasmique (ERAD). Elle joue un rôle crucial dans le maintien de l’homéostasie des protéines au sein du réticulum endoplasmique (RE). En supprimant la translocation des protéines, l’EerI limite l’élimination des protéines mal repliées du RE .

Méthodes De Préparation

Voies de synthèse:: La voie de synthèse de l’Eeyarestatine I implique des réactions chimiques spécifiques pour assembler sa structure. Malheureusement, les voies de synthèse détaillées ne sont pas largement disponibles dans la littérature. Les chercheurs ont synthétisé avec succès l’EerI en utilisant des protocoles spécialisés.

Production industrielle:: L’EerI n’est pas produite à l’échelle industrielle en raison de sa nature axée sur la recherche. La plupart des études se concentrent sur ses effets biologiques plutôt que sur la production à grande échelle.

Analyse Des Réactions Chimiques

Réactions:: L’Eeyarestatine I subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs et les conditions spécifiques restent propriétaires ou non publiés.

Principaux produits:: Les principaux produits résultant des réactions de l’EerI ne sont pas largement documentés. Les chercheurs étudient principalement ses effets inhibiteurs sur l’ERAD et la translocation des protéines.

4. Applications de la recherche scientifique

Les applications de l’EerI couvrent plusieurs domaines scientifiques :

Chimie : En tant qu’inhibiteur de l’ERAD, l’EerI contribue à notre compréhension des mécanismes de contrôle qualité des protéines.

Biologie : Les chercheurs étudient l’impact de l’EerI sur les processus cellulaires, notamment l’apoptose et le stress du RE.

Médecine : Les propriétés anticancéreuses de l’EerI en font un candidat prometteur pour le développement de médicaments.

Industrie : Bien que non utilisée directement dans l’industrie, les connaissances issues de la recherche sur l’EerI peuvent éclairer la découverte de médicaments et les thérapies liées aux protéines.

Applications De Recherche Scientifique

EerI’s applications span multiple scientific fields:

Chemistry: As an ERAD inhibitor, EerI contributes to our understanding of protein quality control mechanisms.

Biology: Researchers study EerI’s impact on cellular processes, including apoptosis and ER stress.

Medicine: EerI’s anticancer properties make it a promising candidate for drug development.

Mécanisme D'action

Le mécanisme de l’EerI implique le ciblage du processus de déubiquitination associé à p97 (PAD) et l’inhibition de la déubiquitination dépendante de l’ataxine-3 (atx3). En interférant avant la dégradation protéasomique, l’EerI induit la mort cellulaire via la protéine pro-apoptotique NOXA .

Comparaison Avec Des Composés Similaires

L’unicité de l’EerI réside dans sa double action : perturbation de l’homéostasie du RE et inhibition de l’ERAD. Des composés similaires comprennent le Bortezomib, qui partage certains effets anticancéreux avec l’EerI .

Activité Biologique

Eeyarestatin I (EerI) is a compound recognized for its significant biological activity, particularly as an inhibitor of endoplasmic reticulum-associated protein degradation (ERAD). This article explores its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.

This compound primarily functions by inhibiting the p97-associated deubiquitinating process and Sec61-mediated protein translocation at the endoplasmic reticulum (ER). This inhibition leads to the accumulation of misfolded proteins within the ER, triggering cellular stress responses that can result in apoptosis, especially in cancer cells.

Key Mechanisms:

- Inhibition of p97/VCP: EerI binds to valosin-containing protein (VCP), disrupting its role in transporting ubiquitinated substrates from the ER to the proteasome for degradation .

- Disruption of Protein Translocation: EerI inhibits the Sec61 complex, which is essential for translocating nascent polypeptides into the ER, thus affecting overall protein synthesis and processing .

- Induction of Apoptosis: The compound activates pro-apoptotic pathways via upregulation of NOXA, a BH3-only protein that promotes cell death in response to ER stress .

Cytotoxic Effects

This compound exhibits preferential cytotoxicity towards cancer cells. Studies have shown that it induces apoptosis through mechanisms similar to those of established anticancer agents like bortezomib. Specifically, EerI triggers ER stress responses, leading to increased expression of transcription factors such as ATF4 and ATF3, which are involved in promoting cell death pathways .

Antiviral Activity

Recent research has highlighted this compound's potential as an antiviral agent. It has demonstrated strong virucidal activity against flaviviruses such as Zika virus (ZIKV) and Usutu virus (USUV). Pre-treatment of these viruses with EerI significantly reduced their infectivity in cell culture, suggesting that it may disrupt viral particle integrity .

Research Findings and Case Studies

A summary of notable studies involving this compound is presented in the table below:

Propriétés

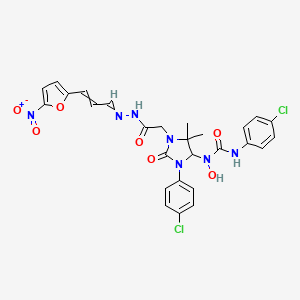

IUPAC Name |

2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]-N-[3-(5-nitrofuran-2-yl)prop-2-enylideneamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25Cl2N7O7/c1-27(2)24(35(40)25(38)31-19-9-5-17(28)6-10-19)34(20-11-7-18(29)8-12-20)26(39)33(27)16-22(37)32-30-15-3-4-21-13-14-23(43-21)36(41)42/h3-15,24,40H,16H2,1-2H3,(H,31,38)(H,32,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUXTPWYZXWOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(C(=O)N1CC(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25Cl2N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20849579 | |

| Record name | Eeyarestatin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20849579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412960-54-4 | |

| Record name | Eeyarestatin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20849579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Eeyarestatin I?

A: this compound primarily targets the valosin-containing protein (VCP)/p97 ATPase, a key component of the ER-associated protein degradation (ERAD) pathway. [, , , , ]

Q2: How does this compound interact with VCP/p97?

A: EerI binds directly to the N domain of VCP/p97, which is responsible for cofactor and substrate binding. This interaction inhibits VCP/p97's ATPase activity, disrupting its function in extracting misfolded proteins from the ER for degradation. [, , , ]

Q3: Does this compound affect protein translocation across the ER membrane?

A: Yes, EerI potently inhibits protein translocation across the ER membrane by preventing the transfer of nascent polypeptide chains from the ribosome-translocon complex to the Sec61 translocon channel. [, ]

Q4: What are the downstream effects of this compound treatment on ER homeostasis?

A: EerI disrupts ER homeostasis by inhibiting both protein translocation and degradation. This leads to the accumulation of misfolded proteins in the ER, triggering ER stress and activating the unfolded protein response (UPR). [, , , , , , ]

Q5: How does this compound impact ER stress signaling pathways?

A: EerI treatment leads to the activation of all three branches of the UPR, namely PERK, IRE1, and ATF6. [] The specific activation pattern and downstream effects can vary depending on the cell type, treatment duration, and presence of other stressors. []

Q6: Does this compound affect deubiquitination processes in the ERAD pathway?

A: Yes, EerI negatively influences the deubiquitination process mediated by p97-associated deubiquitinating enzymes, including ataxin-3. This inhibition contributes to the accumulation of ubiquitinated proteins in the ER. [, ]

Q7: Does this compound exclusively act on the ER?

A: While EerI primarily acts on the ER, studies suggest it can also influence intracellular trafficking pathways beyond the ER. It can delay the delivery of toxins to the ER, reduce the rate of endosomal trafficking, and affect both anterograde and retrograde transport between the ER and Golgi. []

Q8: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C24H20N2O5, and its molecular weight is 416.42 g/mol. [, , ]

Q9: Are there any spectroscopic data available for this compound?

A: Spectroscopic data, such as NMR and mass spectrometry, for this compound and its derivatives are described in several publications focusing on their synthesis and characterization. [, ]

Q10: Which structural features of this compound are crucial for its activity?

A: EerI consists of a nitrofuran-containing (NFC) group and an aromatic domain. The NFC group is responsible for binding to p97 and inhibiting its activity, while the aromatic domain contributes to ER membrane localization, enhancing target specificity. [, , ]

Q11: Have any this compound analogs with modified structures been developed?

A: Yes, several EerI analogs have been synthesized with modifications to both the NFC and aromatic domains to investigate their structure-activity relationships. Some analogs exhibit improved specificity towards certain targets, such as deubiquitinases, or possess different pharmacokinetic profiles. [, ]

Q12: What are the potential therapeutic applications of this compound?

A: Due to its ability to disrupt protein homeostasis and induce apoptosis, EerI has been investigated for its antitumor activity in various cancer models, including multiple myeloma, mantle cell lymphoma, and pancreatic cancer. [, , , ]

Q13: How does this compound compare to other proteasome inhibitors like bortezomib?

A: EerI exhibits similar antitumor activities and biological effects as bortezomib. Both drugs can induce cell death by activating the BH3-only pro-apoptotic protein NOXA through a mechanism involving ER stress response and epigenetic regulation. []

Q14: Can this compound be used to treat protein misfolding diseases?

A: Studies suggest that EerI can rescue native folding in loss-of-function protein misfolding diseases, such as Gaucher and Tay-Sachs disease, by inhibiting ERAD and prolonging ER retention of mutated proteins. [, ]

Q15: Has this compound demonstrated efficacy in in vivo models?

A: Yes, EerI has shown promising results in several in vivo models. For instance, it suppressed retinal degeneration in a Drosophila model of retinitis pigmentosa by inhibiting VCP/ERAD activity. [, ]

Q16: Is this compound being investigated in clinical trials?

A16: While EerI has shown promising preclinical results, there are currently no published clinical trials evaluating its safety and efficacy in humans. Further research is needed to translate its therapeutic potential into clinical applications.

Q17: Is this compound toxic?

A: EerI exhibits cytotoxicity at higher concentrations. The nitrofuran moiety present in EerI has been associated with toxicity. [, , ]

Q18: What are the potential long-term effects of this compound treatment?

A: The long-term effects of EerI treatment are not fully understood and require further investigation. Chronic ER stress induction by EerI could potentially contribute to cellular damage and dysfunction in certain contexts. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.